Cas no 35845-34-2 (Ethyl-d5 Crotonate)

Ethyl-d5 Crotonate 化学的及び物理的性質
名前と識別子
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- ZFDIRQKJPRINOQ-ISXCDJLESA-N
- Ethyl-d5 Crotonate
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- インチ: 1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2
- InChIKey: ZFDIRQKJPRINOQ-ISXCDJLESA-N
- SMILES: C(OC([2H])([2H])C([2H])([2H])[2H])(=O)/C=C/C
Ethyl-d5 Crotonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E678437-25mg |
Ethyl-d5 Crotonate |
35845-34-2 | 25mg |
$207.00 | 2023-05-18 | ||
TRC | E678437-100mg |
Ethyl-d5 Crotonate |
35845-34-2 | 100mg |
$ 800.00 | 2023-09-07 | ||
TRC | E678437-250mg |
Ethyl-d5 Crotonate |
35845-34-2 | 250mg |
$1642.00 | 2023-05-18 |
Ethyl-d5 Crotonate 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
Ethyl-d5 Crotonateに関する追加情報
Ethyl-d5 Crotonate (CAS No. 35845-34-2): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
Ethyl-d5 Crotonate (CAS No. 35845-34-2) is a deuterated derivative of ethyl crotonate, a compound that has gained significant attention in the fields of chemical and pharmaceutical research due to its unique properties and applications. This compound is characterized by the presence of deuterium atoms, which provide enhanced stability and reduced metabolic degradation, making it an ideal candidate for various research and development purposes.
Ethyl-d5 Crotonate is a colorless liquid with a molecular formula of C6H9D5O2. It is synthesized through the deuteration of ethyl crotonate, a process that involves the replacement of hydrogen atoms with deuterium atoms. This deuteration process not only enhances the compound's stability but also alters its physical and chemical properties, making it valuable for use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other analytical techniques.
In recent years, Ethyl-d5 Crotonate has been extensively studied for its potential applications in pharmaceutical research. One of the key areas of interest is its use as an internal standard in quantitative NMR (qNMR) analysis. qNMR is a powerful technique used to determine the purity and concentration of compounds in complex mixtures. The deuterated nature of Ethyl-d5 Crotonate makes it an excellent internal standard because it does not interfere with the signals of the target compounds, providing accurate and reliable results.
Beyond its use as an internal standard, Ethyl-d5 Crotonate has also shown promise in the development of new drugs and therapeutic agents. Deuterated compounds are known to exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. This can lead to improved drug efficacy, reduced toxicity, and extended half-lives, which are crucial factors in drug design and development. Recent studies have demonstrated that deuterated analogs of certain drugs can significantly enhance their therapeutic potential while minimizing adverse effects.
The stability and reduced metabolic degradation of Ethyl-d5 Crotonate make it particularly useful in preclinical studies. In vitro and in vivo experiments have shown that this compound can serve as a model system for studying metabolic pathways and drug metabolism. By understanding how deuterated compounds behave in biological systems, researchers can gain valuable insights into the mechanisms of drug action and metabolism, which can inform the design of more effective therapeutic agents.
In addition to its applications in pharmaceutical research, Ethyl-d5 Crotonate has found use in other areas of chemistry. For example, it is employed as a reference compound in mass spectrometry (MS) studies to calibrate instruments and ensure accurate measurements. The deuterium-labeled nature of the compound provides distinct isotopic peaks that can be easily distinguished from those of non-deuterated compounds, making it an ideal reference material for MS analysis.
The synthesis of Ethyl-d5 Crotonate involves several steps, including the deuteration of ethyl crotonate using deuterium gas or heavy water (D2O). The process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in deuteration techniques have made it possible to produce high-quality deuterated compounds with greater efficiency and lower costs, making them more accessible to researchers.
In conclusion, Ethyl-d5 Crotonate (CAS No. 35845-34-2) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique properties, including enhanced stability and reduced metabolic degradation, make it an invaluable tool for analytical techniques such as NMR and MS. Furthermore, its potential applications in drug development highlight its importance in advancing therapeutic strategies. As research continues to uncover new uses for this compound, it is likely that Ethyl-d5 Crotonate will play an increasingly significant role in various scientific disciplines.
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